molecular formula C6H9N3O2S B093368 4-Aminophenylsulfamide CAS No. 18179-59-4

4-Aminophenylsulfamide

Cat. No. B093368
CAS RN: 18179-59-4
M. Wt: 187.22 g/mol
InChI Key: DNETUDOCFOQUPO-UHFFFAOYSA-N
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Description

4-Aminophenylsulfamide, also known as Sulfanilamide, is a sulfonamide antibiotic that has been used in the treatment of various bacterial infections. It was first synthesized in 1908 by Paul Gelmo and later became the first synthetic antibiotic to be used in clinical practice. Since then, it has been widely used in the pharmaceutical industry as a starting material for the synthesis of other sulfonamide antibiotics.

Mechanism Of Action

4-Aminophenylsulfamide works by inhibiting the growth of bacteria by interfering with the synthesis of folic acid. It does this by competing with para-aminobenzoic acid (PABA), which is a precursor for the synthesis of folic acid. By inhibiting the synthesis of folic acid, 4-Aminophenylsulfamide prevents the growth and replication of bacteria.

Biochemical And Physiological Effects

4-Aminophenylsulfamide has been shown to have various biochemical and physiological effects. It has been shown to cause an increase in the concentration of plasma proteins and an increase in the activity of liver enzymes. It has also been shown to cause a decrease in the concentration of glucose in the blood.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Aminophenylsulfamide in lab experiments is its antibacterial properties. It can be used to study the growth and replication of various bacterial strains. However, one limitation of using 4-Aminophenylsulfamide is its potential toxicity. It can cause adverse effects in humans and animals, and caution should be taken when handling it in the laboratory.

Future Directions

There are several future directions for the study of 4-Aminophenylsulfamide. One direction is the development of new analogs with improved antibacterial properties. Another direction is the study of its potential use in the treatment of other diseases such as cancer. There is also a need for further research on the potential toxicity of 4-Aminophenylsulfamide and ways to mitigate its adverse effects.
Conclusion:
In conclusion, 4-Aminophenylsulfamide is a sulfonamide antibiotic that has been widely used in the pharmaceutical industry for the synthesis of other antibiotics. It has also been used in scientific research for its antibacterial properties. While it has several advantages, caution should be taken when handling it due to its potential toxicity. There are several future directions for the study of 4-Aminophenylsulfamide, including the development of new analogs and the study of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 4-Aminophenylsulfamide involves the reaction of aniline with sulfuric acid and sodium nitrite to form diazonium salt. The diazonium salt is then reacted with sodium sulfite to form 4-Aminophenylsulfamide. This method is known as the Sandmeyer reaction and is widely used in the pharmaceutical industry for the synthesis of various sulfonamide antibiotics.

Scientific Research Applications

4-Aminophenylsulfamide has been widely used in scientific research for its antibacterial properties. It has been used in the study of various bacterial infections such as Staphylococcus aureus, Escherichia coli, and Streptococcus pneumoniae. It has also been used in the treatment of urinary tract infections, meningitis, and pneumonia.

properties

CAS RN

18179-59-4

Product Name

4-Aminophenylsulfamide

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

1-amino-4-(sulfamoylamino)benzene

InChI

InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)

InChI Key

DNETUDOCFOQUPO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NS(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)N

synonyms

Sulfamide, (4-aminophenyl)- (9CI)

Origin of Product

United States

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